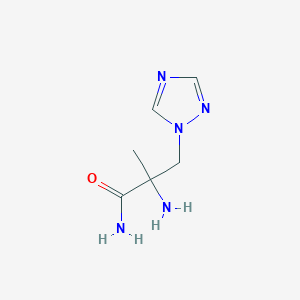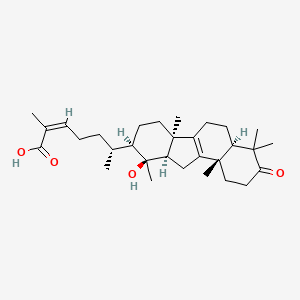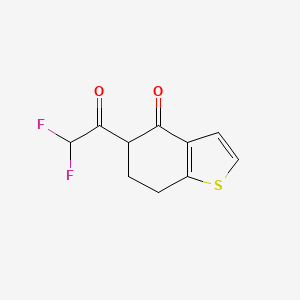
5-(2,2-Difluoroacetyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,2-Difluoroacetyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one is a chemical compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a difluoroacetyl group attached to a tetrahydrobenzothiophene ring. Benzothiophenes are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,1,2,2-tetrafluoroethyl ethyl ether with a catalyst to produce difluoroacetyl fluoride, which can then be reacted with the benzothiophene derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process typically involves the use of high-temperature and high-pressure conditions to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,2-Difluoroacetyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the difluoroacetyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroacetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
5-(2,2-Difluoroacetyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(2,2-Difluoroacetyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one involves its interaction with specific molecular targets. The difluoroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various cellular pathways and processes, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide
- N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-bromophenyl}acetamide
Uniqueness
5-(2,2-Difluoroacetyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one is unique due to its specific structural features, including the difluoroacetyl group and the tetrahydrobenzothiophene ring. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C10H8F2O2S |
|---|---|
Poids moléculaire |
230.23 g/mol |
Nom IUPAC |
5-(2,2-difluoroacetyl)-6,7-dihydro-5H-1-benzothiophen-4-one |
InChI |
InChI=1S/C10H8F2O2S/c11-10(12)9(14)6-1-2-7-5(8(6)13)3-4-15-7/h3-4,6,10H,1-2H2 |
Clé InChI |
GFEHTTNXNXGNHK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CS2)C(=O)C1C(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


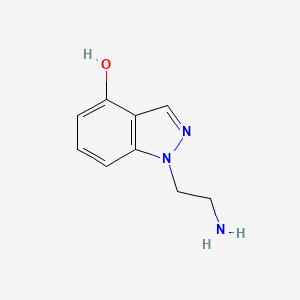

![2-chloro-N-(4-{[(propylcarbamoyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B13067222.png)
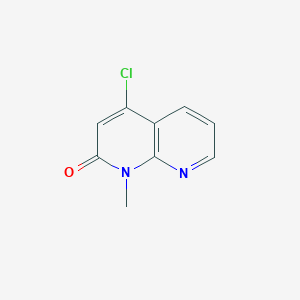


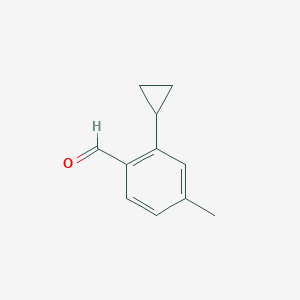

![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13067283.png)
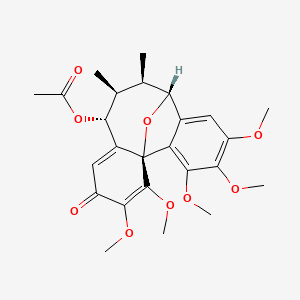
![4-Chloro-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13067295.png)
